molecular formula C15H10N2O8 B2600298 (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate CAS No. 331460-10-7

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate

Cat. No.: B2600298
CAS No.: 331460-10-7
M. Wt: 346.251
InChI Key: AXEOPFBUTAPVPS-UHFFFAOYSA-N
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Description

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate is a chemical compound known for its unique structure and versatile applications in scientific research. This compound features a benzodioxole ring substituted with nitro groups, which imparts distinct chemical properties and reactivity. It is utilized in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

The synthesis of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1,3-benzodioxole followed by esterification with 4-nitrobenzenecarboxylic acid. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and catalysts such as sulfuric acid or hydrochloric acid for esterification. Industrial production methods may involve optimized reaction conditions to enhance yield and purity, including controlled temperature and pressure settings .

Chemical Reactions Analysis

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: Reduction of the nitro groups can yield amines or hydroxylamines, typically using reagents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under specific conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong acids.

Scientific Research Applications

(6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a precursor for synthesizing more complex molecules and as a reagent in organic transformations. In biology and medicine, it is studied for its potential pharmacological activities and as a model compound for drug development. In the industry, it is used in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved may include oxidative stress mechanisms and the modulation of enzyme activities, depending on the specific biological context .

Comparison with Similar Compounds

Similar compounds to (6-Nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzenecarboxylate include other nitro-substituted benzodioxoles and nitrobenzenecarboxylates. These compounds share similar structural features but may differ in their reactivity and applications. For example, nitrobenzodioxoles with different substitution patterns may exhibit varied pharmacological activities or chemical reactivity.

Properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O8/c18-15(9-1-3-11(4-2-9)16(19)20)23-7-10-5-13-14(25-8-24-13)6-12(10)17(21)22/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEOPFBUTAPVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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